molecular formula C22H29NO2 B8349657 N,N-diisopropyl-3-phenyl-3-(2-hydroxy-5-methylphenyl)propionamide

N,N-diisopropyl-3-phenyl-3-(2-hydroxy-5-methylphenyl)propionamide

Cat. No. B8349657
M. Wt: 339.5 g/mol
InChI Key: CRCFRTHJZDPVLI-UHFFFAOYSA-N
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Patent
US07420091B2

Procedure details

A three-necked round-bottom flask equipped with condenser, mechanical stirrer, thermometer, is loaded with N,N-diisopropyl-3-phenyl-3-p-tolyloxy-propionamide (1.0 g; 0.0029 mol) and polyphosphoric acid (16.5 g). After four hours under stirring at room temperature the reaction is completed. The reaction mixture is poured in ice/water (10 g), alkalinized to pH 9-10 with NaOH 50% w/w and left under stirring for 30 minutes, then diluted with toluene (30 ml). The phases are separated and the aqueous phase is extracted with toluene (2×30 ml). The combined organic phases are dried over sodium sulfate and evaporated to dryness. The resulting oil is purified by flash chromatography (hexane/ethyl acetate 7:3). 0.59 g of product, as a pale yellow oil, are obtained.
Name
N,N-diisopropyl-3-phenyl-3-p-tolyloxy-propionamide
Quantity
1 g
Type
reactant
Reaction Step One
[Compound]
Name
polyphosphoric acid
Quantity
16.5 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
ice water
Quantity
10 g
Type
solvent
Reaction Step Four
Quantity
30 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH:1]([N:4]([CH:23]([CH3:25])[CH3:24])[C:5](=[O:22])[CH2:6][CH:7]([C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)OC1C=CC(C)=CC=1)([CH3:3])[CH3:2].[OH-:26].[Na+]>C1(C)C=CC=CC=1>[OH:26][C:19]1[CH:20]=[CH:21][C:16]([CH3:7])=[CH:17][C:18]=1[CH:7]([C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1)[CH2:6][C:5]([N:4]([CH:1]([CH3:2])[CH3:3])[CH:23]([CH3:24])[CH3:25])=[O:22] |f:1.2|

Inputs

Step One
Name
N,N-diisopropyl-3-phenyl-3-p-tolyloxy-propionamide
Quantity
1 g
Type
reactant
Smiles
C(C)(C)N(C(CC(OC1=CC=C(C=C1)C)C1=CC=CC=C1)=O)C(C)C
Step Two
Name
polyphosphoric acid
Quantity
16.5 g
Type
reactant
Smiles
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
ice water
Quantity
10 g
Type
solvent
Smiles
Step Five
Name
Quantity
30 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After four hours under stirring at room temperature the reaction
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A three-necked round-bottom flask equipped with condenser, mechanical stirrer
WAIT
Type
WAIT
Details
left
STIRRING
Type
STIRRING
Details
under stirring for 30 minutes
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The phases are separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous phase is extracted with toluene (2×30 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
CUSTOM
Type
CUSTOM
Details
The resulting oil is purified by flash chromatography (hexane/ethyl acetate 7:3)

Outcomes

Product
Details
Reaction Time
4 h
Name
Type
product
Smiles
OC1=C(C=C(C=C1)C)C(CC(=O)N(C(C)C)C(C)C)C1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 0.59 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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